3,5-Dimethyl-4-vinylpyridine
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Overview
Description
3,5-Dimethyl-4-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by a pyridine ring substituted with two methyl groups at the 3rd and 5th positions and a vinyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-vinylpyridine can be synthesized through various methods. One common approach involves the alkylation of 3,5-dimethylpyridine with a suitable vinylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyridine ring and facilitate the nucleophilic attack on the vinylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced electrical conductivity and chemical resistance.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-vinylpyridine depends on its specific application. In polymer chemistry, the vinyl group undergoes polymerization to form long chains, while the pyridine ring can interact with various functional groups, enhancing the material’s properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridine: Lacks the methyl groups at the 3rd and 5th positions, resulting in different chemical reactivity and properties.
2-Vinylpyridine: The vinyl group is positioned at the 2nd position, leading to distinct polymerization behavior and applications.
3,5-Dimethylpyridine: Lacks the vinyl group, limiting its use in polymerization reactions.
Uniqueness
3,5-Dimethyl-4-vinylpyridine is unique due to the presence of both the vinyl group and the methyl groups, which confer distinct chemical reactivity and versatility in various applications
Properties
Molecular Formula |
C9H11N |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
4-ethenyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H11N/c1-4-9-7(2)5-10-6-8(9)3/h4-6H,1H2,2-3H3 |
InChI Key |
MDMMYFSXDYTJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C=C)C |
Origin of Product |
United States |
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